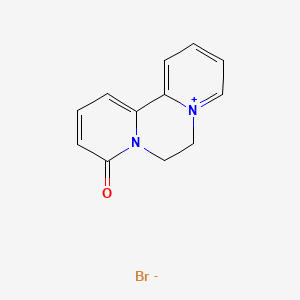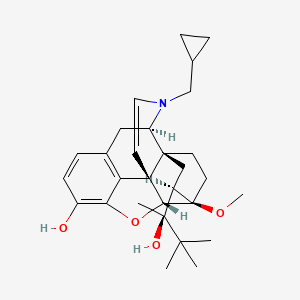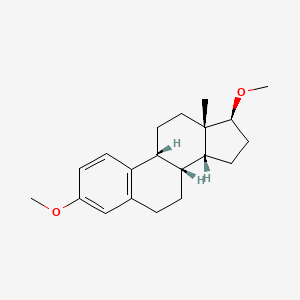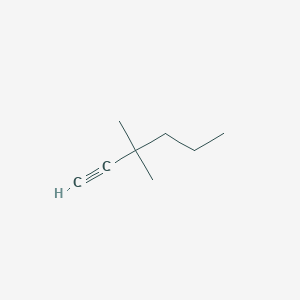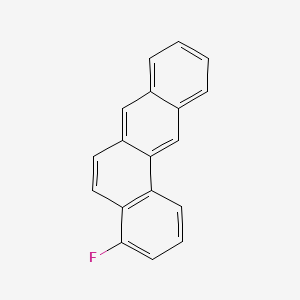
Benz(a)anthracene, 4-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene, 4-fluoro- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its structure of four fused benzene rings. This compound is produced during the incomplete combustion of organic matter and is recognized for its carcinogenic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene derivatives, including 4-fluoro-benz(a)anthracene, typically involves Friedel-Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes . These methods often require specific catalysts and reaction conditions to achieve the desired substitution on the benz(a)anthracene framework.
Industrial Production Methods: Industrial production of benz(a)anthracene derivatives generally involves large-scale organic synthesis techniques, utilizing high-pressure reactors and specialized catalysts to ensure efficient and high-yield production. The exact methods can vary depending on the desired derivative and its applications .
Analyse Chemischer Reaktionen
Types of Reactions: Benz(a)anthracene, 4-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This includes electrophilic and nucleophilic substitution reactions, where functional groups are replaced by others, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydrocarbon derivatives .
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene, 4-fluoro- has several scientific research applications:
Chemistry: Used as a model compound to study PAH behavior and reactions.
Biology: Investigated for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Studied for its carcinogenic properties and potential use in cancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism by which benz(a)anthracene, 4-fluoro- exerts its effects involves its interaction with cellular macromolecules, leading to the formation of DNA adducts and subsequent mutagenesis. The compound’s planar structure allows it to intercalate into DNA, disrupting normal cellular processes and potentially leading to carcinogenesis .
Vergleich Mit ähnlichen Verbindungen
Tetracene (benz[b]anthracene): Another PAH with a similar structure but different substitution patterns.
Anthracene: A simpler PAH with three fused benzene rings.
Phenanthrene: A PAH with three fused benzene rings in a different arrangement
Uniqueness: Benz(a)anthracene, 4-fluoro- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological interactions. The presence of the fluorine atom can alter the compound’s electronic properties, making it distinct from other benz(a)anthracene derivatives .
Eigenschaften
CAS-Nummer |
388-72-7 |
|---|---|
Molekularformel |
C18H11F |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
4-fluorobenzo[a]anthracene |
InChI |
InChI=1S/C18H11F/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-11H |
InChI-Schlüssel |
NHEMFXZWMPLBQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13417695.png)
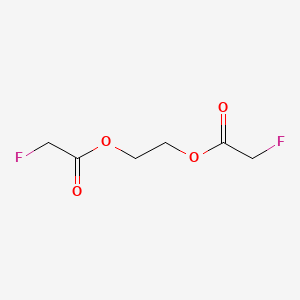
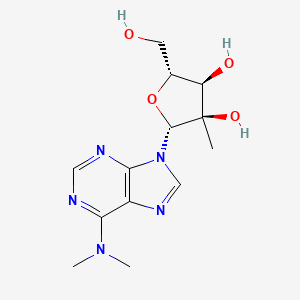
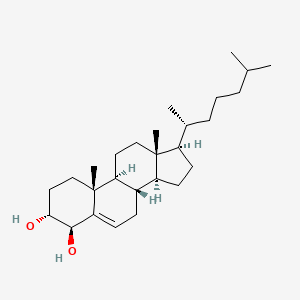
![N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417723.png)
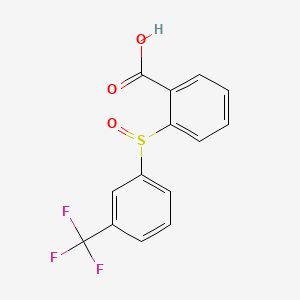
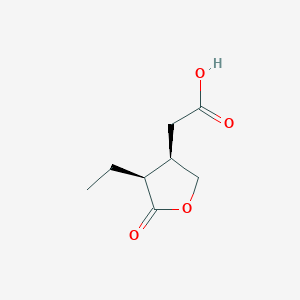
![N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13417749.png)
